(Trifluorosilyl)methyl 3-phenylprop-2-enoate
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Overview
Description
(Trifluorosilyl)methyl 3-phenylprop-2-enoate is a chemical compound characterized by the presence of a trifluorosilyl group attached to a methyl group, which is further connected to a 3-phenylprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Trifluorosilyl)methyl 3-phenylprop-2-enoate typically involves the reaction of trifluorosilyl methyl halides with 3-phenylprop-2-enoic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(Trifluorosilyl)methyl 3-phenylprop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluorosilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(Trifluorosilyl)methyl 3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be utilized in the study of biochemical pathways and interactions due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Trifluorosilyl)methyl 3-phenylprop-2-enoate involves its interaction with molecular targets through its functional groups. The trifluorosilyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological or chemical systems.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate
Uniqueness
(Trifluorosilyl)methyl 3-phenylprop-2-enoate is unique due to the presence of the trifluorosilyl group, which imparts distinct chemical properties compared to other similar compounds
Properties
CAS No. |
85913-98-0 |
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Molecular Formula |
C10H9F3O2Si |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
trifluorosilylmethyl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C10H9F3O2Si/c11-16(12,13)8-15-10(14)7-6-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
KVODCTHKHXSIRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC[Si](F)(F)F |
Origin of Product |
United States |
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